molecular formula C17H18N4O3S B10991723 methyl 2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

methyl 2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B10991723
M. Wt: 358.4 g/mol
InChI Key: DNJBLWVWQLJCAQ-UHFFFAOYSA-N
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Description

Methyl 2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of indazole and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the indazole ring, followed by the construction of the thiazole ring and subsequent coupling of these two moieties.

    Formation of Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

    Formation of Thiazole Ring: The thiazole ring is usually formed by the reaction of α-haloketones with thiourea or thioamides.

    Coupling Reaction: The final step involves coupling the indazole and thiazole rings through a carbonylation reaction, often using reagents like carbonyl diimidazole or similar carbonylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, potentially leading to the development of new drugs.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of methyl 2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole and thiazole moieties may bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its specific combination of indazole and thiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Methyl 2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, an indazole moiety, and a carboxylate group, which are significant for its biological interactions. The molecular formula is C14H17N3O2SC_{14}H_{17}N_3O_2S, with a molecular weight of approximately 291.37 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The indazole component may interact with various receptors, including cannabinoid receptors, influencing neurotransmitter release and neuronal signaling.
  • Enzyme Inhibition : The thiazole moiety is known to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : Studies have shown that the compound can reduce the expression of pro-inflammatory cytokines in vitro.
  • Anticancer Potential : Preliminary data suggest that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • Neuroprotective Effects : There is evidence indicating that the compound protects dopaminergic neurons from oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced cytokine levels (IL-6, TNF-alpha)
AnticancerInduced apoptosis in breast cancer cells
NeuroprotectionProtection against oxidative stress in neurons

Case Study: Anticancer Activity

In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 25 µM across different cell types. The mechanism was primarily through the activation of caspase pathways leading to programmed cell death.

Properties

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

IUPAC Name

methyl 2-[(1-methylindazole-3-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H18N4O3S/c1-9(2)14-13(16(23)24-4)18-17(25-14)19-15(22)12-10-7-5-6-8-11(10)21(3)20-12/h5-9H,1-4H3,(H,18,19,22)

InChI Key

DNJBLWVWQLJCAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)C2=NN(C3=CC=CC=C32)C)C(=O)OC

Origin of Product

United States

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